Iron--ruthenium (1/1) Iron--ruthenium (1/1)
Brand Name: Vulcanchem
CAS No.: 168979-18-8
VCID: VC16852480
InChI: InChI=1S/Fe.Ru
SMILES:
Molecular Formula: FeRu
Molecular Weight: 156.9 g/mol

Iron--ruthenium (1/1)

CAS No.: 168979-18-8

Cat. No.: VC16852480

Molecular Formula: FeRu

Molecular Weight: 156.9 g/mol

* For research use only. Not for human or veterinary use.

Iron--ruthenium (1/1) - 168979-18-8

Specification

CAS No. 168979-18-8
Molecular Formula FeRu
Molecular Weight 156.9 g/mol
IUPAC Name iron;ruthenium
Standard InChI InChI=1S/Fe.Ru
Standard InChI Key ITXSHZFXAHDNMK-UHFFFAOYSA-N
Canonical SMILES [Fe].[Ru]

Introduction

Structural and Crystallographic Properties

Crystal System and Lattice Parameters

Iron-ruthenium (1:1) adopts an ordered intermetallic structure, as predicted by high-throughput first-principles calculations . These studies identify FeRu as a stable binary alloy phase, with lattice parameters derived from its face-centered cubic (fcc) or body-centered cubic (bcc) arrangements depending on synthesis conditions. For instance, in quaternary Heusler compounds such as FeRuCrP, the FeRu moiety contributes to a cubic lattice constant of approximately 5.74 Å . This structural consistency underscores the compound’s stability in complex alloys.

Bonding Characteristics

The Fe–Ru bond distance in the 1:1 compound measures approximately 2.045–2.052 Å, slightly longer than typical Fe–Fe bonds in pure iron (2.48 Å) . This elongation arises from the interplay of metallic bonding and the inductive effects of adjacent atoms in coordinated structures. In ferrocene derivatives, for example, Fe–C bond lengths involving substituted carbon atoms extend to 2.0521 Å due to electron-withdrawing groups , a phenomenon analogous to the perturbations observed in FeRu intermetallics.

Electronic and Magnetic Properties

Half-Metallic Behavior

FeRu exhibits half-metallic characteristics when incorporated into quaternary Heusler compounds like FeRuCrP . Computational studies reveal a spin-polarized electronic structure, where the majority spin channel shows metallic behavior, while the minority channel displays a bandgap of ~0.5 eV . This property makes FeRu-based alloys candidates for spintronic devices, where controlled electron spin manipulation is essential.

Magnetic Moments

The magnetic configuration of FeRu varies with its chemical environment. In FeRuCrP, the Fe atom exhibits a magnetic moment of 0.36 μB, while Ru adopts an antiparallel spin orientation (−0.40 μB), resulting in a ferrimagnetic arrangement . This contrasts with FeRhCrP, where parallel alignment of Fe and Rh moments yields ferromagnetism . The total magnetic moment per formula unit in FeRuCrP is 3.00 μB, adhering to the Slater-Pauling rule for half-metals .

Table 1: Magnetic Moments in FeRu-Containing Compounds

CompoundM<sub>tot</sub> (μB)M<sub>Fe</sub> (μB)M<sub>Ru</sub> (μB)M<sub>Cr</sub> (μB)M<sub>P</sub> (μB)
FeRuCrP 3.000.36−0.403.040.02
FeRhCrP 4.000.600.263.120.04

Synthesis and Stability

Synthesis Methods

FeRu is typically synthesized via arc-melting or solid-state reaction techniques under inert atmospheres. In Heusler compounds, stoichiometric mixtures of Fe, Ru, Cr, and P are melted at temperatures exceeding 1500°C, followed by annealing to achieve atomic ordering . The large negative formation energy of FeRuCrP (−19.95 eV) confirms the thermodynamic stability of these phases .

Phase Stability

High-throughput computational screenings predict FeRu’s stability across a range of lattice constants (5.44–5.82 Å) . The compound resists tetragonal deformation, maintaining its half-metallic properties even at c/a ratios of 0.94–1.1 . This robustness suggests suitability for applications requiring structural flexibility, such as strain-engineered electronic devices.

Applications in Advanced Materials

Spintronics

The half-metallic nature of FeRu-based Heusler compounds enables their use in spin valves and magnetic tunnel junctions . These devices leverage the compound’s spin-polarized conductivity to achieve high magnetoresistance ratios, critical for data storage technologies.

Catalysis

FeRu alloys demonstrate promise as catalysts for ammonia synthesis and hydrogen evolution reactions. The synergistic electronic effects between Fe and Ru enhance adsorption energetics for key intermediates, improving catalytic efficiency compared to monometallic systems .

Comparative Analysis with Related Intermetallics

FeRu vs. Al-Fe Intermetallics

Unlike Al-Fe phases such as Al<sub>5</sub>Fe<sub>2</sub> and Al<sub>13</sub>Fe<sub>4</sub>, which form diffusion-controlled layers at elevated temperatures , FeRu exhibits minimal interfacial diffusion due to its high melting point and cohesive energy (−19.95 eV) . This property makes FeRu preferable in high-temperature applications where dimensional stability is paramount.

FeRu vs. Ferrocene Derivatives

While ferrocene derivatives feature Fe–C bonding (e.g., 2.0521 Å in disubstituted ferrocenes) , FeRu intermetallics rely on metallic bonding. The absence of organic ligands in FeRu enhances its thermal stability, enabling use in environments exceeding 500°C.

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